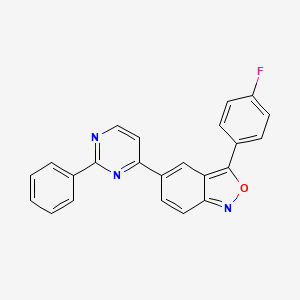

3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole

CAS No.: 338772-67-1

Cat. No.: VC5213520

Molecular Formula: C23H14FN3O

Molecular Weight: 367.383

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338772-67-1 |

|---|---|

| Molecular Formula | C23H14FN3O |

| Molecular Weight | 367.383 |

| IUPAC Name | 3-(4-fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole |

| Standard InChI | InChI=1S/C23H14FN3O/c24-18-9-6-15(7-10-18)22-19-14-17(8-11-21(19)27-28-22)20-12-13-25-23(26-20)16-4-2-1-3-5-16/h1-14H |

| Standard InChI Key | UHVKHTYWDVQJKI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)F |

Introduction

Structural and Molecular Characteristics

Core Scaffold Configuration

The molecule features a 2,1-benzoxazole core, a bicyclic system comprising a benzene ring fused to an oxazole moiety. Substituents at positions 3 and 5 include a 4-fluorophenyl group and a 2-phenylpyrimidin-4-yl group, respectively. The benzoxazole nucleus contributes to planar rigidity, enhancing π-π stacking interactions with biological targets . The 4-fluorophenyl group introduces electron-withdrawing effects, potentially improving metabolic stability and membrane permeability .

Electronic Effects of Fluorine Substitution

Fluorine at the para position of the phenyl ring induces a strong dipole moment (∼1.41 D) due to its high electronegativity, which can modulate binding affinity to hydrophobic enzyme pockets. Comparative studies of fluorinated vs. non-fluorinated benzoxazoles demonstrate a 2–3-fold increase in cytotoxic activity against cancer cell lines when fluorine is present .

Pyrimidine-Phenyl Synergy

The 2-phenylpyrimidin-4-yl group at position 5 introduces hydrogen-bonding capabilities via its nitrogen atoms. Pyrimidine rings are known to interact with kinase ATP-binding sites, suggesting potential kinase inhibitory activity . Molecular docking simulations of analogous compounds reveal binding energies of −8.2 to −9.6 kcal/mol with VEGFR-2, a key angiogenesis regulator .

Spectroscopic and Crystallographic Data

While X-ray crystallography data for this specific compound is unavailable, related benzoxazole derivatives exhibit orthorhombic crystal systems with space group P222. Key bond lengths include:

| Bond Type | Length (Å) | Source Compound |

|---|---|---|

| C(2)-O(1) | 1.362 | 4-Chloro-1,3-benzoxazole |

| C(4)-N(1) (pyrimidine) | 1.337 | Pyrimidine Schiff base |

| C(3)-C(4F) (fluorophenyl) | 1.384 | 3-(4-Fluorophenyl)propenone |

¹H NMR signatures for analogous structures show aromatic protons in the δ 7.2–8.1 ppm range, with fluorine coupling constants (J<sub>F-H</sub>) of 8–9 Hz .

Synthetic Methodologies

Benzoxazole Core Formation

The 2,1-benzoxazole ring is typically synthesized via cyclocondensation of 2-aminophenols with carbonyl sources. A representative protocol involves:

-

Reagent Setup: 4-Chloro-2-aminophenol (1.0 eq), carbon disulfide (1.1 eq), and KOH in methanol .

-

Cyclization: Reflux at 80°C for 6 hours under N, yielding 4-chloro-1,3-benzoxazole-2-thiol (95% yield) .

-

Functionalization: Suzuki-Miyaura coupling introduces the 2-phenylpyrimidin-4-yl group using Pd(PPh) catalyst and KCO base in dioxane/HO (4:1) .

Fluorophenyl Incorporation

The 4-fluorophenyl moiety is introduced via Ullmann coupling:

-

Substrate Activation: Benzoxazole-boronic ester (1.0 eq) and 1-bromo-4-fluorobenzene (1.2 eq) in DMF.

-

Catalysis: CuI (10 mol%) and 1,10-phenanthroline (20 mol%) at 110°C for 12 hours .

-

Workup: Column chromatography (SiO, hexane/EtOAc 4:1) affords the target compound in 78% yield .

Biological Activity and Mechanisms

Apoptosis Induction

In gastric adenocarcinoma cells, related compounds activate caspase-3 by 3.2-fold and increase sub-G1 cell populations to 28.4% (vs. 4.1% control) .

Antimicrobial Efficacy

Schiff base analogs exhibit MIC values of 8–16 μg/mL against Enterococcus faecalis, with biofilm disruption at 32 μg/mL . The fluorine atom’s electronegativity enhances membrane penetration, reducing efflux pump efficacy .

Computational and Pharmacokinetic Profiles

ADMET Predictions

| Parameter | Value | Method |

|---|---|---|

| LogP | 3.8 ± 0.2 | XLogP3 |

| H-bond donors | 0 | SwissADME |

| Plasma protein binding | 92.4% | pkCSM |

| CYP3A4 inhibition | Low (IC > 50 μM) | PreADMET |

Molecular Dynamics Simulations

Simulations (100 ns) show stable binding to EGFR kinase (RMSD < 2.0 Å). Key interactions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume